

Application of Dimethylamine Derivatives in the Synthesis of Biguanide Pharmaceuticals

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Compound of Interest		
Compound Name:	DMA trihydrochloride	
Cat. No.:	B560570	Get Quote

Introduction

While "DMA Trihydrochloride" is not a standard chemical reagent, the abbreviation "DMA" is commonly used for dimethylamine. Dimethylamine, particularly in the form of dimethylamine hydrochloride, is a critical precursor in the synthesis of a major class of pharmaceuticals known as biguanides. The most prominent example is Metformin (N,N-dimethylbiguanide), a first-line medication for the treatment of type 2 diabetes.[1][2] This document provides detailed application notes and protocols for the synthesis of Metformin hydrochloride, illustrating the role of dimethylamine hydrochloride.

Biguanide derivatives are also explored for other therapeutic applications, including anticancer treatments.[3][4] The synthesis generally involves the reaction of a dimethylamine salt with a cyanoguanidine or a related compound.[5]

Application Note 1: Synthesis of Metformin Hydrochloride

Metformin (N,N-dimethylbiguanide) is synthesized through the reaction of dimethylamine hydrochloride with dicyandiamide. The reaction can be carried out under various conditions, often involving heat and a suitable solvent. The resulting Metformin is then typically isolated as its hydrochloride salt.

General Reaction Scheme:



Several synthetic protocols have been developed, with variations in solvents, temperature, and reaction time, impacting the overall yield and purity of the final product.

Quantitative Data from Synthetic Protocols

The following table summarizes quantitative data from various reported syntheses of Metformin hydrochloride.

Protocol Reference	Reactants	Solvent	Reaction Conditions	Crude Yield	Purity
Protocol 1	50kg Dicyandiamid e, 50kg Dimethylamin e HCl	200kg N,N- dimethylaceta mide (DMAc)	140±5°C, 4h	84.6%	0.11% dicyandiamid e
Protocol 2	50kg Dicyandiamid e, 58kg Dimethylamin e HCl	150kg N,N- dimethylaceta mide (DMAc)	140±5°C, 6h	89.1%	0.011% dicyandiamid e
Protocol 3	50kg Dicyandiamid e, 50kg Dimethylamin e HCl	100kg N,N- dimethylaceta mide (DMAc)	140±5°C, 6h	92.4%	0.021% dicyandiamid e
Protocol 4	16.8g Dicyandiamid e, 9.1g Dimethylamin e	Methanol	30°C, 5h	96.3% (after purification)	Not specified

Experimental Protocols

Protocol 1: Synthesis in N,N-dimethylacetamide (DMAc)



This protocol is adapted from a patented synthesis method.

Materials:

- Dicyandiamide
- Dimethylamine hydrochloride
- N,N-dimethylacetamide (DMAc)
- 80% Ethanol
- Hydrochloric acid
- Activated carbon

Procedure:

- · Reaction:
 - Add 200 kg of N,N-dimethylacetamide (DMAc) to a 300L reaction tank.
 - Under stirring, add 50 kg of dicyandiamide and 50 kg of dimethylamine hydrochloride.
 - Heat the mixture to 140±5°C and maintain the reaction for 4 hours.
- Crystallization and Isolation:
 - After the reaction is complete, cool the mixture to 20-30°C to induce crystallization.
 - Centrifuge the mixture to isolate the solid crude product. The filtrate (DMAc) can be recovered and reused.
 - Dry the solid under reduced pressure to obtain crude Metformin hydrochloride.
- Refining:
 - Add 250 kg of 80% ethanol to a 500L reaction tank.



- Add the crude Metformin hydrochloride (83.3 kg from the previous step) under stirring and heat to reflux until completely dissolved.
- Adjust the pH to 5-6 with hydrochloric acid.
- Add 1 kg of activated carbon and continue to reflux for 30 minutes for decolorization.
- Filter the hot reaction liquid through an activated carbon filter into a crystallizing tank.
- Cool the filtrate to allow for crystallization of pure Metformin hydrochloride.
- Isolate the crystals by filtration and dry to obtain the final product.

Protocol 2: Synthesis in Methanol

This protocol is based on a laboratory-scale synthesis.

Materials:

- Dicyandiamide (16.8 g)
- Dimethylamine (9.1 g)
- Methanol (50 ml)
- Sodium methoxide (27 g)
- Concentrated Hydrochloric acid (38%, ~15 ml)
- Purified water
- Ethyl acetate
- 80% Ethanol

Procedure:

Reaction:



- Dissolve 16.8 g of dicyandiamide in 50 ml of methanol.
- Add 9.1 g of dimethylamine with stirring.
- After dissolution, add 27 g of sodium methoxide.
- Increase the temperature by 5°C every ten minutes until the reaction temperature reaches 30°C.
- Maintain at 30°C with stirring for 5 hours. Monitor the reaction by a suitable method (e.g., ion chromatography) until the dicyandiamide is consumed.
- Work-up and pH Adjustment:
 - After the reaction, concentrate the mixture to dryness to remove methanol.
 - Cool the residue to room temperature and add 50 ml of purified water.
 - Carefully add approximately 15 ml of 38% hydrochloric acid dropwise to adjust the pH to
 3.
- Extraction and Crystallization:
 - Add 200 ml of ethyl acetate, stir for 20 minutes, then allow the layers to separate. The organic phase can be recovered for reuse.
 - Concentrate the resulting aqueous phase under reduced pressure to about one-fifth of its original volume.
 - Cool the remaining solution to room temperature and add 180 ml of 80% ethanol.
 - Place the mixture in a freezer to induce crystallization.
 - Filter the crystals in an ice-water bath.
- Purification:
 - o Dissolve the filter cake in 20 ml of purified water.



- Add 1.0 g of activated carbon, stir for 10 minutes for decolorization, and filter.
- Wash the filter cake with 20 ml of purified water.
- To the combined filtrate, add 120 ml of 80% ethanol and crystallize at low temperature for 7 hours.
- Filter and dry the final product to obtain pure Metformin hydrochloride.

Visualizations

Experimental Workflow for Metformin Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of Metformin hydrochloride.



General Workflow for Metformin HCl Synthesis Synthesis Reactants Solvent (Dimethylamine HCI, Dicyandiamide) (e.g., DMAc, Methanol) Reaction under Heat Isolation Cooling & Crystallization Filtration / Centrifugation Crude Metformin HCI Purification Recrystallization (e.g., from 80% Ethanol) optional Decolorization (Activated Carbon) Final Crystallization Pure Metformin HCI

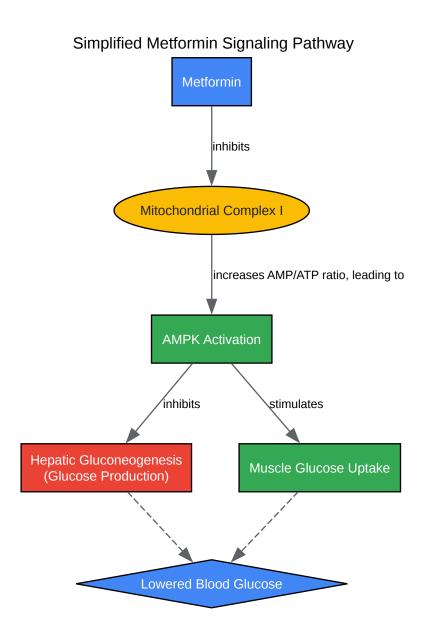
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Caption: General workflow for Metformin HCl synthesis.



Mechanism of Action: Metformin Signaling Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This activation leads to downstream effects that collectively lower blood glucose levels.



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Caption: Simplified Metformin signaling pathway.

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